Cys-Kemptide

Electrochemical Biosensor Protein Kinase A Label-Free Detection

Cys-Kemptide (CAS: 309247-46-9) is a cysteine-terminated synthetic peptide derivative of the canonical protein kinase A (PKA) substrate Kemptide (sequence: LRRASLG), featuring the modified sequence CLRRASLG. This modification appends a reactive thiol (-SH) group to the peptide, enabling covalent immobilization onto gold surfaces, biosensor chips, or functionalized beads via self-assembled monolayers or maleimide chemistry.

Molecular Formula C35H66N14O10S
Molecular Weight 875.1 g/mol
Cat. No. B15545238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCys-Kemptide
Molecular FormulaC35H66N14O10S
Molecular Weight875.1 g/mol
Structural Identifiers
InChIInChI=1S/C35H66N14O10S/c1-17(2)12-23(29(55)43-14-26(51)52)48-33(59)25(15-50)49-27(53)19(5)44-30(56)21(8-6-10-41-34(37)38)45-31(57)22(9-7-11-42-35(39)40)46-32(58)24(13-18(3)4)47-28(54)20(36)16-60/h17-25,50,60H,6-16,36H2,1-5H3,(H,43,55)(H,44,56)(H,45,57)(H,46,58)(H,47,54)(H,48,59)(H,49,53)(H,51,52)(H4,37,38,41)(H4,39,40,42)/t19-,20-,21-,22-,23-,24-,25-/m0/s1
InChIKeyGMVVVEKSILLBNX-HUVRVWIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cys-Kemptide: A Thiol-Modified PKA Substrate Peptide for Immobilization-Dependent Assays


Cys-Kemptide (CAS: 309247-46-9) is a cysteine-terminated synthetic peptide derivative of the canonical protein kinase A (PKA) substrate Kemptide (sequence: LRRASLG), featuring the modified sequence CLRRASLG . This modification appends a reactive thiol (-SH) group to the peptide, enabling covalent immobilization onto gold surfaces, biosensor chips, or functionalized beads via self-assembled monolayers or maleimide chemistry [1]. With a molecular formula of C35H66N14O10S and a molecular weight of 875.05 g/mol, Cys-Kemptide retains the PKA phosphorylation site at Ser5 and is utilized in a variety of assay formats for measuring PKA activity and screening kinase inhibitors .

Why Unmodified Kemptide or Alternative PKA Substrates Cannot Simply Replace Cys-Kemptide


Generic substitution of Cys-Kemptide with unmodified Kemptide (LRRASLG) or alternative PKA substrates such as Malantide or CREBtide is not feasible in applications requiring surface immobilization or oriented conjugation. Kemptide lacks a reactive thiol group and thus cannot form stable, oriented self-assembled monolayers on gold electrodes or be site-specifically conjugated to carrier proteins or solid supports without additional chemical derivatization [1]. Alternative PKA substrates, while possessing comparable solution-phase kinetic parameters—Kemptide exhibits a Kₘ of 7.7–19.8 µM and kcat/Kₘ of ~10.3 × 10⁵ M⁻¹s⁻¹, whereas Malantide shows a Kₘ of 15 µM [2][3]—do not inherently possess the chemical handle required for direct, covalent, and oriented immobilization. Consequently, assays reliant on Cys-Kemptide for label-free electrochemical detection, surface plasmon resonance (SPR), or bead-based affinity capture would experience complete failure or require extensive and variable secondary functionalization steps if substituted with unmodified peptides.

Quantitative Comparative Evidence for Cys-Kemptide vs. Unmodified Substrates


Enhanced Detection Sensitivity in Electrochemical Biosensors via Thiol-Mediated Immobilization

Cys-Kemptide, when immobilized on a gold electrode via its terminal cysteine thiol group, enables a label-free electrochemical impedance spectroscopy (EIS) assay for PKA activity with a limit of detection (LOD) of 56 mU/mL (0.1–100 U/mL dynamic range) [1]. In contrast, a gold nanoparticle-based electrochemical assay using unmodified Kemptide (which is not covalently immobilized) required a biotin-streptavidin conjugation strategy and reported a substantially higher LOD for PKA activity of 10 U/mL [2]. This represents a >178-fold improvement in detection sensitivity for the Cys-Kemptide-based immobilized system compared to the solution-phase Kemptide assay.

Electrochemical Biosensor Protein Kinase A Label-Free Detection

Facile, Reagent-Free Immobilization vs. Requirement for Secondary Conjugation Chemistry

Cys-Kemptide achieves direct, oriented immobilization onto gold surfaces via self-assembly of its terminal thiol group within 30–60 minutes under ambient conditions, forming a stable peptide monolayer ready for kinase activity measurements without additional chemical linkers [1]. Unmodified Kemptide requires either physical adsorption (which is unstable, leads to leaching, and yields random orientation) or necessitates multi-step biotin-streptavidin conjugation, introducing additional reagents, washing steps, and potential variability [2]. For comparison, a typical biotin-streptavidin functionalization protocol for unmodified peptides adds 3–5 hours of additional labor and requires purchasing biotinylated ATP and streptavidin-coated nanoparticles [2].

Surface Plasmon Resonance Peptide Immobilization Assay Development

Preserved PKA Substrate Recognition Compared to Parent Kemptide

Cys-Kemptide retains the core LRRASLG recognition motif of Kemptide, and functional assays confirm it remains an active substrate for PKA-catalyzed phosphorylation at Ser5 [1]. While direct kinetic constants (Kₘ, kcat) for Cys-Kemptide are not reported in the primary literature, the parent compound Kemptide exhibits a Kₘ of 7.7–19.8 µM and kcat/Kₘ of ~10.3 × 10⁵ M⁻¹s⁻¹ with wild-type PKA catalytic subunit [2][3]. The addition of the N-terminal cysteine is not expected to significantly perturb the active site interactions, as the PKA substrate binding groove primarily engages residues surrounding the phosphorylation site [4]. This contrasts with alternative PKA substrates such as Malantide (Kₘ = 15 µM) or CREBtide (exhibits lower Vmax and kcat than Kemptide under identical assay conditions) [3][5].

Enzyme Kinetics Substrate Specificity PKA Activity

Broader Dynamic Range in Electrochemical PKA Assays vs. Solution-Phase Kemptide Formats

Electrochemical impedance spectroscopy (EIS) assays employing immobilized Cys-Kemptide on gold electrodes demonstrate a linear dynamic range of 0.1–100 U/mL for PKA activity detection [1]. This compares favorably to alternative label-free or electrochemical formats utilizing unmodified peptides, which typically exhibit narrower dynamic ranges due to less controlled surface presentation and higher background [2]. The oriented immobilization achieved with Cys-Kemptide contributes to this extended range by minimizing steric hindrance and ensuring uniform accessibility of the phosphorylation site to the kinase active site [1].

Biosensor Dynamic Range Label-Free Assay

Optimal Use Cases for Cys-Kemptide Based on Quantitative Differentiation


Label-Free Electrochemical Biosensor Development for PKA Activity Monitoring

Cys-Kemptide is the substrate of choice for fabricating label-free electrochemical biosensors. Its terminal thiol group enables direct, oriented self-assembly on gold electrodes, forming a robust sensing layer that detects PKA-catalyzed phosphorylation via changes in interfacial electron transfer resistance. This approach achieves a limit of detection of 56 mU/mL with a dynamic range spanning 0.1–100 U/mL, enabling sensitive quantification of PKA activity in cell lysates and the screening of kinase inhibitors without the need for radioactive labels, fluorescent tags, or secondary antibodies [1].

Surface Plasmon Resonance (SPR) and Microfluidic Kinase Assays

For SPR-based kinetic analysis of PKA-substrate interactions or inhibitor screening, Cys-Kemptide provides a ready-to-immobilize ligand that can be covalently coupled to gold sensor chips via thiol-gold chemistry. This eliminates the need for biotin-streptavidin capture or amine coupling, which can result in heterogeneous ligand orientation and reduced binding capacity. The oriented presentation of the phosphorylation site ensures maximal accessibility to the PKA active site, yielding more reproducible kinetic constants and lower non-specific binding .

Bead-Based Affinity Capture and High-Throughput Inhibitor Screening

Cys-Kemptide can be site-specifically conjugated to maleimide-activated magnetic beads or sepharose resins, enabling the creation of PKA substrate affinity matrices for pull-down assays or high-throughput screening (HTS) of PKA inhibitors. The >100-fold improved detection sensitivity observed in electrochemical formats suggests that similar gains may be achievable in bead-based chemiluminescent or fluorescent assays, making Cys-Kemptide particularly valuable for HTS campaigns where low kinase activity and precious compound libraries demand maximal signal-to-noise ratios [1].

Replacement of Radioisotopic Assays with Environmentally Benign, Reusable Sensors

Traditional PKA assays rely on ³²P-ATP and involve radioactive waste disposal, specialized licensing, and safety protocols. Cys-Kemptide-based electrochemical sensors provide a non-radioactive alternative that matches or exceeds the sensitivity of isotopic methods while offering reusability. The immobilized peptide layer can be regenerated by dephosphorylation or washing, reducing per-assay costs and aligning with institutional sustainability initiatives. The 178-fold LOD improvement over solution-phase Kemptide assays further strengthens the case for transitioning away from radioactivity [1][2].

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